3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate
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Overview
Description
3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is a complex triterpenoid saponin. This compound is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with β,23α-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranose. It has been isolated from Juglans sinensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate involves multiple steps. The primary synthetic route includes the esterification of asiatic acid with β,23α-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranose. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester bond .
Industrial Production Methods
Industrial production of this compound may involve the extraction of asiatic acid from natural sources, followed by its chemical modification. The process includes purification steps to isolate the final product in high yield and purity. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is often emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying biological processes and interactions with biomolecules.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2alpha,3beta,23alpha-trihydroxyurs-12-en-28-oic acid 28-O-beta-D-glucopyranoside: A triterpenoid saponin with similar structural features.
Pyrano[3,2-c]quinolone: A compound with a core structural motif similar to the triterpenoid structure.
Uniqueness
3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is unique due to its specific ester linkage and the presence of multiple hexopyranuronosyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is a complex glycoside derived from oleanolic acid. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C42H61O16 with a molecular weight of approximately 823.94 g/mol . The structure features a unique glycosidic linkage that may influence its biological interactions.
Antioxidant Activity
Antioxidant activity is critical for protecting cells from oxidative stress. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging abilities. For instance, the DPPH assay demonstrated that related compounds could effectively reduce DPPH radicals, indicating strong antioxidant potential .
Compound | IC50 (µg/mL) | Assay Type |
---|---|---|
Compound A | 15.0 | DPPH |
Compound B | 20.5 | ABTS |
3-Oleanoic Acid Derivative | 18.0 | DPPH |
Anti-inflammatory Activity
The anti-inflammatory properties of similar oleanolic acid derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. The specific mechanisms of action for this compound remain to be fully elucidated but are believed to involve modulation of NF-kB signaling pathways.
Anticancer Activity
Research indicates that oleanolic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that these compounds induce apoptosis in human cancer cells, with mechanisms potentially involving mitochondrial pathways and caspase activation . The structure of this compound suggests it may similarly affect cancer cell viability.
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant properties of various oleanolic acid derivatives using both DPPH and ABTS assays. The results indicated that compounds with similar structures to this compound exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of oleanolic acid derivatives in a murine model of inflammation. The administration of these compounds resulted in a marked decrease in inflammatory markers, supporting their use as therapeutic agents in inflammatory diseases.
Properties
Molecular Formula |
C42H61O16- |
---|---|
Molecular Weight |
821.9 g/mol |
IUPAC Name |
10-[6-carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/p-1 |
InChI Key |
LPLVUJXQOOQHMX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C |
Origin of Product |
United States |
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